molecular formula C3H6ClN3O B1337548 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride CAS No. 5124-09-4

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride

Cat. No.: B1337548
CAS No.: 5124-09-4
M. Wt: 135.55 g/mol
InChI Key: IXRXQWQAFZCXJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a chemical compound with the molecular formula C3H5N3OClH It is known for its unique structure, which includes an oxadiazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with an appropriate nitrile oxide to form the oxadiazolium ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different amino compounds.

Scientific Research Applications

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazolium ring can participate in various chemical interactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,2,3-oxadiazole
  • 3-Methyl-1,2,3-oxadiazolium chloride
  • 5-Amino-3-methyl-1,2,4-oxadiazole

Uniqueness

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its specific structure, which combines an amino group with a methyl-substituted oxadiazolium ring

Properties

CAS No.

5124-09-4

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

3-methyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1

InChI Key

IXRXQWQAFZCXJW-UHFFFAOYSA-M

SMILES

C[N+]1=CC(=N)O[N-]1.Cl

Canonical SMILES

C[N+]1=NOC(=C1)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.